4'-AMinoMethyl-5-FAM
Overview
Description
4’-Aminomethyl-5-carboxyfluorescein is a fluorescent dye that is widely used in various scientific fields. It is known for its ability to form stable conjugates with proteins and other biomolecules, making it a valuable tool in biochemical and medical research. The compound has a molecular formula of C22H15NO7 and a molecular weight of 405.36 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-aminomethyl-5-carboxyfluorescein typically involves the reaction of fluorescein derivatives with aminomethyl groups. One common method is the reaction of 5-carboxyfluorescein with formaldehyde and ammonium chloride to introduce the aminomethyl group . The reaction is usually carried out in an aqueous medium under mild conditions to prevent degradation of the fluorescein moiety.
Industrial Production Methods
Industrial production of 4’-aminomethyl-5-carboxyfluorescein involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4’-Aminomethyl-5-carboxyfluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of fluorescein, such as quinones, hydroquinones, and substituted fluoresceins .
Scientific Research Applications
4’-Aminomethyl-5-carboxyfluorescein has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence microscopy to label proteins and nucleic acids.
Medicine: Utilized in diagnostic imaging and as a marker in flow cytometry.
Industry: Applied in the development of fluorescent sensors and dyes
Mechanism of Action
The mechanism of action of 4’-aminomethyl-5-carboxyfluorescein involves its ability to bind to biomolecules through covalent and non-covalent interactions. The aminomethyl group allows for the formation of stable conjugates with proteins, nucleic acids, and other biomolecules. This binding can alter the structure and function of the target molecules, leading to changes in their biochemical and physiological properties .
Comparison with Similar Compounds
Similar Compounds
5-Carboxyfluorescein: Similar in structure but lacks the aminomethyl group.
6-Carboxyfluorescein: Another isomer with similar properties.
Fluorescein Isothiocyanate: Used for similar applications but has different reactive groups
Uniqueness
4’-Aminomethyl-5-carboxyfluorescein is unique due to its aminomethyl group, which enhances its ability to form stable conjugates with biomolecules. This makes it particularly useful in applications requiring long-term stability and high specificity .
Properties
IUPAC Name |
4'-(aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO7/c23-9-13-17(25)6-5-15-19(13)29-18-8-11(24)2-4-14(18)22(15)16-7-10(20(26)27)1-3-12(16)21(28)30-22/h1-8,24-25H,9,23H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWIUZDEDIGFMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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